2,5-Dihydroxybenzoic acid butylamine salt

描述

Foundational Principles of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry for Complex Biomolecules

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry that enables the analysis of large, fragile biomolecules with minimal fragmentation. wikipedia.org The process involves mixing the analyte, such as proteins, peptides, carbohydrates, or DNA, with a suitable matrix material. wikipedia.orgnih.gov This mixture is applied to a metal plate and allowed to co-crystallize. frontiersin.org

The core principle of MALDI involves the following steps:

Irradiation: A pulsed laser, typically in the ultraviolet range, irradiates the sample-matrix mixture. wikipedia.orgmatis.is The matrix is chosen for its ability to strongly absorb the laser energy at the specific wavelength used. nih.gov

Desorption and Ablation: The matrix absorbs the laser energy, leading to the rapid heating and disintegration of the crystal structure. frontiersin.org This causes both the matrix and the embedded analyte molecules to be desorbed into the gas phase. wikipedia.org

Ionization: In the dense plume of desorbed material, the analyte molecules are ionized. wikipedia.org This is a "soft" process, primarily involving proton transfer from the acidic matrix molecules to the analyte, resulting in singly charged ions (e.g., [M+H]⁺) or deprotonation to form [M-H]⁻. wikipedia.orgfrontiersin.org This method avoids the harsh conditions that cause fragmentation in other ionization techniques. wikipedia.org

Following ionization, the ions are accelerated into a mass analyzer, most commonly a time-of-flight (TOF) analyzer. matis.isresearchgate.net In a TOF analyzer, ions are accelerated by an electric field and then travel through a field-free drift region. researchgate.net The time it takes for an ion to reach the detector is directly related to its mass-to-charge ratio (m/z), allowing for the determination of the molecule's mass. matis.isresearchgate.net The high sensitivity, low sample consumption, and tolerance to contaminants make MALDI-TOF MS a cornerstone technique in fields like proteomics and glycomics. nih.govresearchgate.net

The Advent of Ionic Liquid Matrices: Addressing Challenges in Conventional MALDI Methodologies

While highly effective, conventional solid MALDI matrices present several challenges that can impact the quality and reproducibility of results. A primary issue is the co-crystallization process between the matrix and the analyte. frontiersin.org This can lead to the formation of non-homogenous crystals, where the analyte is unevenly distributed. nih.gov This "shot-to-shot" variability requires the user to search for "sweet spots" on the sample plate, complicating analysis and hindering quantitative applications. nih.govnih.gov Furthermore, solid matrices can produce significant background noise from matrix clusters in the low mass range, which can interfere with the analysis of small molecules. researchgate.netnih.gov

To address these limitations, researchers developed Ionic Liquid Matrices (ILMs). reading.ac.ukfrontiersin.org ILMs are salts that are liquid at or near room temperature and possess low vapor pressure. nih.govfrontiersin.org They are typically formed by combining a conventional acidic MALDI matrix, like 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), with an organic base, such as pyridine (B92270) or n-butylamine. frontiersin.orgresearchgate.net

The key advantages of ILMs include:

Enhanced Homogeneity: As liquids, ILMs eliminate the co-crystallization problem, providing a highly uniform distribution of the analyte within the matrix. nih.govfrontiersin.org This leads to significantly improved shot-to-shot reproducibility. nih.gov

Reduced Background Noise: ILMs can reduce the formation of matrix-related cluster ions, resulting in cleaner spectra, particularly in the low mass region. researchgate.net

Vacuum Stability: Their low vapor pressure makes them stable under the high vacuum conditions of a mass spectrometer. nih.govfrontiersin.org

Quantitative Potential: The enhanced reproducibility of ILMs makes them more suitable for quantitative analysis compared to their solid counterparts. researchgate.netwustl.edu

The development of ILMs marked a significant step forward, offering solutions to some of the most persistent challenges in MALDI-MS and expanding its analytical capabilities. reading.ac.uknih.gov

Positioning of 2,5-Dihydroxybenzoic Acid Butylamine (B146782) Salt (DHBB) within the Spectrum of Advanced MALDI Matrices

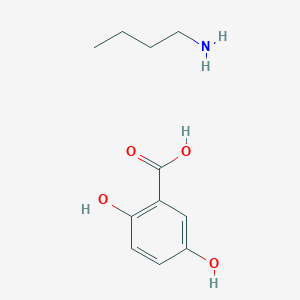

2,5-Dihydroxybenzoic acid butylamine salt (DHBB) is a prominent ionic liquid matrix synthesized from the conventional solid matrix 2,5-dihydroxybenzoic acid (DHB) and the organic base n-butylamine. nih.govresearchgate.net It successfully combines the desirable properties of its parent matrix with the advantages of an ionic liquid. nih.gov

DHBB has established itself as a versatile and superior matrix for a range of applications, particularly for the analysis of oligosaccharides, polymers like polyethylene (B3416737) glycol, and certain glycoconjugates. nih.govtcichemicals.com Research has shown that DHBB retains the broad applicability of DHB while providing the enhanced reproducibility characteristic of ILMs. nih.gov For instance, when DHB was replaced by DHBB, the relative standard deviations, a measure of reproducibility, were approximately halved. nih.gov

A key feature of DHBB is its ability to reduce the laser-induced fragmentation of labile molecules, such as monosialylated glycans and gangliosides, which is a common issue with solid matrices. nih.gov However, its performance varies depending on the analyte class when compared to other ILMs. While it works well for peptides and proteins, its tendency to form multiple alkali adduct ions with these molecules makes another ILM, α-cyano-4-hydroxycinnamic acid butylamine (CHCAB), a better choice for peptide analysis. nih.gov For high molecular weight proteins, other matrices may be superior. nih.gov

Furthermore, DHBB demonstrates the unique dual functionality of an ILM by acting as both a matrix and a solvent. This allows for innovative applications such as the direct screening of enzymatic reactions. For example, an enzymatic desialylation reaction can be carried out in an aqueous solution containing DHBB, and the reaction mixture can then be directly analyzed by MALDI-MS without further purification steps. nih.gov

Compound Information

| Compound Name | Abbreviation |

| 2,5-Dihydroxybenzoic acid | DHB |

| This compound | DHBB |

| α-cyano-4-hydroxycinnamic acid | CHCA |

| α-cyano-4-hydroxycinnamic acid butylamine | CHCAB |

| 3,5-dimethoxycinnamic acid triethylamine (B128534) | SinTri |

| pyridine | Py |

| n-butylamine | BuN |

Comparative Performance of DHBB

| Analyte Class | DHBB Performance | Comparison with Other Matrices |

|---|---|---|

| Oligosaccharides & Polymers (e.g., PEG) | Superior | Outperforms solid DHB and other tested ILMs like CHCAB and SinTri. nih.gov |

| Monosialylated Glycans & Gangliosides | Reduced Fragmentation | Offers a significant advantage over its solid analogue, DHB. nih.gov |

| Peptides | Good, but with limitations | Tends to form multiple alkali adduct ions; CHCAB is often the preferred ILM. nih.gov |

| High Molecular Weight Proteins (e.g., IgG) | Functional | SinTri was found to be the best ILM for this application. nih.gov |

| Reproducibility | Significantly Improved | Relative standard deviation is about half that of solid DHB. nih.gov |

属性

IUPAC Name |

butan-1-amine;2,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.C4H11N/c8-4-1-2-6(9)5(3-4)7(10)11;1-2-3-4-5/h1-3,8-9H,(H,10,11);2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLUKKYDTRVMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.C1=CC(=C(C=C1O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60741386 | |

| Record name | 2,5-Dihydroxybenzoic acid--butan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666174-80-7 | |

| Record name | 2,5-Dihydroxybenzoic acid--butan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Derivatization Strategies for 2,5 Dihydroxybenzoic Acid Butylamine Salt

Synthetic Methodologies for Protic Ionic Liquid Formation: Acid-Base Neutralization Approaches

The synthesis of 2,5-Dihydroxybenzoic acid butylamine (B146782) salt (DHBB) is a classic example of protic ionic liquid (PIL) formation through a straightforward acid-base neutralization reaction. rsc.org This method involves the proton transfer from a Brønsted acid to a Brønsted base. rsc.org In the case of DHBB, the Brønsted acid is 2,5-dihydroxybenzoic acid (DHB), and the Brønsted base is n-butylamine. nih.govresearchgate.net

The reaction is typically carried out by mixing equimolar amounts of the acid and the base. researchgate.net The formation of the salt can often be performed at ambient temperature and, in many cases, under solvent-free conditions, which is a significant advantage from a green chemistry standpoint. rsc.org The general reaction is illustrated below:

C₇H₆O₄ (2,5-dihydroxybenzoic acid) + C₄H₁₁N (n-butylamine) → [C₄H₁₂N]⁺[C₇H₅O₄]⁻ (2,5-Dihydroxybenzoic acid butylamine salt)

While a detailed experimental protocol for the synthesis of DHBB is not extensively published in readily available literature, the general procedure for preparing similar protic ionic liquids from carboxylic acids and amines can be inferred. The process typically involves the slow addition of the amine to the carboxylic acid, often with stirring, to control the exothermic nature of the neutralization reaction. The resulting product is a salt that is often liquid at or near room temperature, characteristic of an ionic liquid. The purity of the resulting PIL is crucial for its performance, and care must be taken to ensure accurate stoichiometry between the acid and the base to avoid impurities from unreacted starting materials.

Table 1: Reactants for the Synthesis of this compound

| Compound Name | Molecular Formula | Role |

| 2,5-Dihydroxybenzoic acid | C₇H₆O₄ | Brønsted Acid |

| n-Butylamine | C₄H₁₁N | Brønsted Base |

Exploration of Structural Analogues and Modified Derivatives for Enhanced Performance

The performance of a MALDI matrix is highly dependent on its chemical structure. Researchers have explored various structural analogues and modified derivatives of DHB-based ionic liquids to enhance their analytical performance, such as improving shot-to-shot reproducibility, reducing fragmentation of labile analytes, and expanding the range of analyzable molecules.

A key study by Mank et al. (2004) assessed the performance of DHBB and compared it with other ionic and solid MALDI matrices. nih.gov Their findings revealed that DHBB retains the broad applicability of its solid counterpart, 2,5-dihydroxybenzoic acid (DHB), while offering the advantages of a liquid matrix. nih.gov Notably, DHBB was found to be a superior ionic liquid matrix for the analysis of oligosaccharides and polymers like poly(ethylene glycol). nih.gov It also demonstrated reduced fragmentation of monosialylated glycans and gangliosides, a significant improvement over conventional matrices. nih.gov

The exploration of structural analogues often involves modifying either the acidic or the basic component of the protic ionic liquid. For instance, other dihydroxybenzoic acid isomers or substituted benzoic acids could be used as the acidic precursor. Similarly, different amines with varying alkyl chain lengths or branching can be employed as the base to fine-tune the physicochemical properties of the resulting ionic liquid, such as its viscosity and polarity.

The table below summarizes the performance comparison of DHBB with other common MALDI matrices as reported in the literature. nih.gov

Table 2: Performance Comparison of DHBB and Other MALDI Matrices

| Matrix | Analyte Class | Key Findings |

| 2,5-Dihydroxybenzoic acid butylamine (DHBB) | Oligosaccharides, Polymers, Glycans, Gangliosides | Superior performance for oligosaccharides and polymers; reduced fragmentation of fragile analytes. nih.gov |

| α-Cyano-4-hydroxycinnamic acid butylamine (CHCAB) | Peptides | Preferred ionic liquid matrix for peptides due to reduced alkali adduct formation compared to DHBB. nih.gov |

| 3,5-Dimethoxy-4-hydroxycinnamic acid triethylamine (B128534) (SinTri) | High molecular weight proteins (e.g., IgG) | Best ionic liquid matrix for high molecular weight proteins. nih.gov |

| 2,5-Dihydroxybenzoic acid (DHB) (solid) | General | Broad applicability, but can suffer from inhomogeneous crystal formation. nih.gov |

| α-Cyano-4-hydroxycinnamic acid (CHCA) (solid) | General | Common solid matrix, but can lead to lower reproducibility compared to ionic liquid matrices. nih.gov |

Green Chemistry Considerations in the Synthesis of Ionic Liquid MALDI Matrices

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and enhance safety. The synthesis of protic ionic liquids like this compound aligns well with several of these principles.

One of the key tenets of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. The acid-base neutralization reaction to form protic ionic liquids is an addition reaction, which, in principle, has 100% atom economy as there are no byproducts.

Another important principle is the use of safer solvents and auxiliaries . The synthesis of DHBB can often be performed without the use of any solvent, which eliminates the environmental and health hazards associated with volatile organic compounds (VOCs). rsc.org When a solvent is necessary for purification or handling, the choice of greener solvents like water or ethanol (B145695) is preferable.

Designing for energy efficiency is also a relevant consideration. The synthesis of protic ionic liquids is typically conducted at ambient temperature, avoiding the need for energy-intensive heating or cooling. rsc.org

Furthermore, the principle of designing for degradation encourages the creation of products that break down into innocuous substances after their use. Carboxylic acid-based protic ionic liquids are generally considered to have better biodegradability compared to many other classes of ionic liquids, which is an advantage for their environmental profile. rsc.org

While the synthesis of DHBB itself is relatively green, a holistic assessment must also consider the synthesis of the starting materials, 2,5-dihydroxybenzoic acid and n-butylamine. The development of sustainable and eco-friendly routes to these precursors would further enhance the green credentials of the final product.

Sophisticated Analytical Applications of 2,5 Dihydroxybenzoic Acid Butylamine Salt in Advanced Mass Spectrometry

Optimized Ionization and Enhanced Signal Reproducibility in MALDI-MS Analysis

2,5-Dihydroxybenzoic acid butylamine (B146782) salt (DHBB) is an ionic liquid matrix (ILM) utilized in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). nih.govresearchgate.netmdpi.com Unlike conventional solid matrices, DHBB exists in a vacuum-stable, liquid state, which significantly enhances the homogeneity of the analyte-matrix preparation. nih.govuu.nl This uniform distribution of the analyte within the matrix is crucial for improving the shot-to-shot reproducibility of the analysis. nih.govuu.nlnih.gov Research has demonstrated that the liquid consistency of DHBB sample preparations leads to a considerable enhancement in analytical reproducibility. nih.govuu.nl

Comparative studies have quantified this improvement; for instance, the relative standard deviations (RSD) of intensity values from multiple spots on a single MALDI-MS preparation were approximately 50% lower when using the ionic liquid DHBB compared to its solid counterpart, 2,5-dihydroxybenzoic acid (DHB). nih.govuu.nlnih.gov This heightened reproducibility makes DHBB a valuable tool for quantitative and high-throughput analyses where signal stability is paramount. researchgate.netmdpi.com The advantageous properties of ILMs like DHBB include high stability under vacuum, high ionization efficiency, and the ability to form homogenous spots during sample preparation. mdpi.com

Table 1: Comparison of Signal Intensity Reproducibility This table illustrates the enhanced signal stability of the oligosaccharide maltoheptaose when analyzed with the ionic liquid matrix DHBB versus the conventional solid matrix DHB.

| Matrix | Analyte | Relative Standard Deviation (RSD) | Key Finding |

| DHBB | Maltoheptaose | Low | Stable signal intensities observed across multiple measurements. mdpi.com |

| DHB | Maltoheptaose | High | Significant fluctuations in signal intensity noted. mdpi.com |

DHBB has proven to be a superior matrix for the MALDI-MS analysis of oligosaccharides and complex glycans. nih.gov One of the significant challenges in the analysis of these molecules, particularly sialylated glycans, is their susceptibility to fragmentation during the MALDI process. nih.govnih.gov DHBB effectively reduces this laser-induced fragmentation, preserving the integrity of the parent ions and leading to cleaner, more easily interpretable mass spectra. nih.govnih.gov This attribute is especially beneficial for the analysis of fragile structures like monosialylated glycans and gangliosides. nih.govuu.nl

The improved performance of DHBB extends to the quantification of oligosaccharides, where its use as a matrix enhances reproducibility. researchgate.netmdpi.com The homogenous crystallization of DHBB with the analyte ensures more consistent ionization, which is critical for accurate quantitative studies. researchgate.net Studies have shown that butylamine, the basic component of DHBB, improves the performance of the DHB matrix for oligosaccharide analysis compared to other bases. researchgate.net

The application of DHBB extends to the high-resolution profiling of lipids and phospholipids by MALDI-MS. The analysis of lipids can be challenging due to their diverse structures and potential for fragmentation. The choice of an appropriate matrix is critical to minimize these issues and achieve high-quality spectra. nih.gov The properties of DHBB as an ionic liquid matrix contribute to more uniform sample preparation, which is a limiting factor in achieving high lateral resolution in lipid imaging. nih.gov While its parent compound, DHB, is widely used for mapping phospholipids, the enhanced reproducibility offered by DHBB makes it a suitable alternative for detailed lipid profiling. nih.gov

DHBB is frequently employed as a matrix for the characterization of polar synthetic polymers. Research has identified DHBB as a superior ionic liquid matrix for the MALDI-MS analysis of polymers such as poly(ethylene glycol) (PEG). nih.govuu.nl The ability of DHBB to produce stable and reproducible signals is advantageous for determining the molecular mass distribution of these macromolecules. The broad applicability of its solid analogue, DHB, is conserved in DHBB, making it a versatile choice for polymer analysis. nih.govuu.nl

A significant advantage of ionic liquid matrices like DHBB is the reduction of background noise in the low-mass region of the spectrum. researchgate.net This is a common issue with conventional solid matrices, which can produce matrix-related ions that interfere with the detection of low-molecular-weight analytes. researchgate.net By providing a cleaner background, DHBB facilitates the analysis of small molecules that might otherwise be obscured. researchgate.net This attribute, combined with the high homogeneity of the sample spot, makes DHBB a powerful tool for the qualitative and quantitative analysis of a wide range of small molecules. researchgate.netmdpi.com

Advancements in Mass Spectrometry Imaging (MSI) using DHBB

The unique properties of DHBB have led to its successful application in the field of Mass Spectrometry Imaging (MSI). MSI is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections. frontiersin.org A key requirement for high-quality MSI is the uniform coating of the matrix on the tissue surface, as non-uniform crystals can lead to poor reproducibility and misinterpretation of images. frontiersin.org The liquid nature of DHBB and its tendency to form homogenous preparations with analytes help to overcome the irregular crystallization issues often seen with conventional solid matrices. researchgate.netmdpi.com

DHBB has been specifically utilized for the imaging of oligosaccharides in plant tissues, such as soybean and bean leaves. researchgate.netmdpi.com In these applications, the ionic liquid matrix improves both the reproducibility of quantification and the quality of the resulting molecular images. researchgate.netmdpi.com By providing a stable and uniform ionization surface, DHBB enables the detailed mapping of the spatial distribution of specific oligosaccharides within the cellular structure of the plant tissue. This capability provides valuable insights into the localization and transport of key metabolites in biological systems. frontiersin.org

Quantitative Methodologies and Reproducibility Enhancements in MALDI-MS with DHBB

The advent of 2,5-dihydroxybenzoic acid butylamine salt (DHBB) as an ionic liquid matrix has significantly advanced quantitative methodologies in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Its inherent properties address some of the long-standing challenges associated with traditional solid matrices, particularly in achieving high levels of reproducibility and accuracy in quantitative workflows.

The liquid nature of DHBB at room temperature is a key factor in enhancing the shot-to-shot and spot-to-spot reproducibility of MALDI-MS measurements. nih.gov Unlike solid matrices, which can form heterogeneous crystals of varying sizes and shapes, DHBB promotes a more uniform distribution of the analyte within the matrix on the target plate. This homogeneity in the sample preparation is critical for obtaining consistent ion signals, which is a fundamental requirement for reliable quantification. nih.gov

Research has demonstrated a considerable improvement in reproducibility when using DHBB compared to its solid analogue, 2,5-dihydroxybenzoic acid (DHB). In one study, the relative standard deviations (RSDs) of intensity values from multiple spots on a single MALDI-MS preparation were approximately halved when DHB was replaced with DHBB. nih.gov This enhancement in precision is a significant step towards robust quantitative MALDI-MS assays.

The improved reproducibility offered by DHBB has been particularly beneficial for the quantitative analysis of various biomolecules, including oligosaccharides. researchgate.net The consistent and uniform crystallization of DHBB with these analytes allows for more accurate relative and absolute quantification.

Interactive Data Table: Comparison of Reproducibility between DHBB and Solid Matrices

| Matrix | Analyte | Number of Spots Analyzed | Relative Standard Deviation (RSD) of Intensity Values | Reference |

| DHBB | Various Biomolecules | 90 | ~50% lower than DHB | nih.gov |

| DHB (solid) | Various Biomolecules | 90 | Higher than DHBB | nih.gov |

| CHCAB (ionic liquid) | Peptides | 90 | ~8 times lower than CHCA | nih.gov |

| CHCA (solid) | Peptides | 90 | Higher than CHCAB | nih.gov |

Mitigation of Matrix-Derived Background Interference

A persistent challenge in MALDI-MS, especially for the analysis of low molecular weight compounds, is the interference from matrix-derived ions and clusters in the low-mass region of the spectrum. spectroscopyeurope.comnih.govresearchgate.net This chemical noise can obscure analyte signals, leading to reduced sensitivity and inaccurate quantification. While DHBB is a derivative of DHB, which is known to produce background signals, the use of ionic liquid matrices can influence the ionization process and potentially reduce the formation of interfering matrix clusters.

Strategies to mitigate background interference in MALDI-MS often involve the use of matrix additives or the development of binary matrix systems. spectroscopyeurope.comnih.govaau.dk For instance, the combination of an acidic matrix with a basic one has been shown to suppress the formation of matrix clusters. nih.gov While specific studies detailing the reduction of background noise with DHBB are not extensively documented, the principles of using additives can be applied. Additives can alter the crystallization process and the proton affinity of the matrix environment, thereby influencing the generation of background ions. The addition of salts like ammonium citrate or potassium dihydrogen phosphate to the matrix has also been shown to reduce matrix adducts. jlu.edu.cn

Furthermore, the "super DHB," a mixture of DHB and 2-hydroxy-5-methoxybenzoic acid, has demonstrated improved signal-to-noise ratios, particularly for protein analysis, by creating a more disordered crystal lattice that facilitates a "softer" desorption/ionization process. spectroscopyeurope.com This suggests that modifications to the DHB structure, such as the formation of the butylamine salt in DHBB, or the use of co-matrices, could lead to a reduction in background interference.

The homogeneity of the analyte-matrix co-crystals is paramount for achieving reproducible and quantitative MALDI-MS results. nih.gov The liquid state of DHBB inherently promotes a more uniform sample preparation compared to the often heterogeneous crystallization of solid matrices. nih.gov This leads to a more even distribution of the analyte within the matrix, minimizing the "sweet spot" phenomenon where signal intensity varies significantly across the sample spot.

Several techniques have been developed to further enhance the homogeneity of analyte-matrix co-crystallization, which are applicable to DHBB:

Recrystallization Dried Droplet (RDD) Method: This technique involves dissolving and recrystallizing the initial dried matrix spot with a volatile solvent like methanol or acetonitrile. The RDD method has been shown to promote the formation of uniform microcrystals, leading to improved signal intensity and homogeneity. researchgate.net

Solvent Composition: The choice of solvent system for dissolving the matrix and analyte plays a crucial role in the crystallization process. Optimizing the solvent composition can influence the crystal size and morphology, leading to a more homogeneous sample spot.

Mist Deposition: Advanced deposition techniques, such as mist deposition, can create uniform layers of matrix crystals, preventing the heterogeneous co-crystallization that can occur with conventional aerosol spray methods. researchgate.net

Automated Sprayers: The use of automated sprayers for matrix deposition provides better control over the droplet size and deposition rate, resulting in a more uniform matrix coating and improved reproducibility.

The combination of DHBB's intrinsic properties as an ionic liquid matrix with these advanced sample preparation techniques offers a powerful approach to achieving the high degree of homogeneity required for robust and reliable quantitative MALDI-MS analysis.

Mechanistic Underpinnings of 2,5 Dihydroxybenzoic Acid Butylamine Salt As a Maldi Matrix

Investigating Analyte-Matrix Interactions and Co-crystallization Phenomena

A critical aspect of the MALDI process is the co-crystallization of the analyte and matrix, which directly impacts the desorption and ionization of the analyte molecules. wikipedia.org With conventional solid matrices like 2,5-dihydroxybenzoic acid (DHB), the sample preparation often results in heterogeneous crystals. This can lead to the formation of "sweet spots," where analyte ions are detected with high intensity, and other areas where they are not detected at all, compromising reproducibility. nih.gov

In contrast, 2,5-dihydroxybenzoic acid butylamine (B146782) salt, as an ionic liquid matrix, offers a significant advantage by promoting the formation of a homogeneous solid solution with the analyte upon solvent evaporation. researchgate.netmdpi.com This liquid consistency, which is stable under vacuum, ensures a much more uniform distribution of the analyte within the matrix on the MALDI target plate. nih.gov The result is a considerable enhancement in shot-to-shot and spot-to-spot reproducibility. researchgate.netnih.gov While conventional DHB is known to form small crystals, which is beneficial for lipid analysis, the liquid nature of DHBB further improves the homogeneity of the sample preparation. researchgate.net This uniform analyte-matrix mixture is crucial for achieving consistent and reliable analytical results, particularly in quantitative studies. researchgate.net The improved co-crystallization avoids issues of analyte suppression and allows for the analysis of a broad range of biomolecules, including oligosaccharides, polymers, glycoconjugates, peptides, and proteins. nih.gov

Elucidating the Influence of Ionic Liquid Properties on Laser Desorption/Ionization Efficiencies

The properties of 2,5-dihydroxybenzoic acid butylamine salt as an ionic liquid directly contribute to its effectiveness in the laser desorption/ionization (LDI) process. Ionic liquids possess negligible vapor pressure, which makes them stable in the high vacuum environment of a mass spectrometer. researchgate.netnih.gov This stability, combined with their ability to dissolve a wide range of analytes, facilitates a more efficient and "soft" ionization process. researchgate.netnih.gov

The enhanced performance of DHBB is linked to several of its physicochemical properties. The liquid nature ensures a continuous regeneration of the sample surface during laser irradiation, which contributes to the high reproducibility of the signal. nih.gov Furthermore, studies have shown that DHBB can reduce the extent of MALDI-induced fragmentation, particularly for labile molecules like monosialylated glycans and gangliosides, when compared to its solid analogue, DHB. nih.gov This suggests that the energy transfer from the matrix to the analyte is more controlled and "softer" in the ionic liquid environment. The combination of solvent and matrix properties in DHBB also enables novel applications, such as the direct screening of enzymatic reactions from the reaction mixture itself. nih.gov

The table below summarizes key properties of ionic liquid matrices that influence LDI efficiency.

| Property | Influence on LDI Efficiency | Reference |

| High Homogeneity | Increases shot-to-shot reproducibility and enables reliable quantitative analysis. | researchgate.net |

| Vacuum Stability | Prevents matrix sublimation under high vacuum, leading to more stable and prolonged analysis. | nih.gov |

| High Solvation Efficiency | Allows for the analysis of a wide range of analytes, including proteins, carbohydrates, and lipids. | researchgate.net |

| Reduced Fragmentation | Provides a "softer" ionization, preserving the integrity of fragile molecules. | nih.gov |

| Reduced Background Noise | Improves the signal-to-noise ratio, facilitating the analysis of low-mass molecules. | researchgate.net |

Comparative Mechanistic Analyses with Conventional Solid-State MALDI Matrices

When compared to conventional solid-state matrices such as 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA), the ionic liquid matrix this compound exhibits significant mechanistic advantages. nih.gov The primary difference lies in the physical state of the matrix-analyte preparation. Solid matrices rely on the formation of analyte-doped microcrystals, a process that can be difficult to control and often leads to inconsistent results. nih.gov The "sweet spot" phenomenon characteristic of solid matrices is largely overcome by the homogeneous liquid preparation of DHBB. nih.govnih.gov

This improved homogeneity translates directly into better analytical performance. For instance, the relative standard deviation of signal intensity across 90 different spots on a single MALDI preparation was found to be approximately twice as high for solid DHB compared to the ionic liquid DHBB. nih.gov This indicates a substantial improvement in measurement reproducibility.

While DHBB maintains the broad applicability of its solid counterpart, DHB, it demonstrates superior performance for specific analyte classes like oligosaccharides and polymers. nih.gov However, for peptide analysis, DHBB has a tendency to form multiple alkali adduct ions, making other ionic liquid matrices like α-cyano-4-hydroxycinnamic acid butylamine (CHCAB) a better choice in those cases. nih.gov For high molecular weight proteins, other ionic liquids may also be superior. nih.gov This highlights that while DHBB offers many advantages, the choice of matrix still depends on the specific analytical challenge. The fundamental ionization mechanism in ultraviolet MALDI is believed to involve electronic excited states of the matrix molecules, and the liquid environment of DHBB likely facilitates more efficient and uniform energy transfer and charge separation compared to the rigid lattice of a solid crystal. rknochenmuss.ch

The following table provides a comparative overview of DHBB and conventional solid matrices.

| Feature | This compound (Ionic Liquid) | Conventional Solid Matrices (e.g., DHB, CHCA) | Reference |

| Physical State | Vacuum-stable liquid | Crystalline solid | nih.gov |

| Sample Homogeneity | High, uniform analyte distribution | Low, prone to "sweet spots" | nih.govnih.gov |

| Reproducibility | High shot-to-shot and spot-to-spot consistency | Lower, variable signal intensity | nih.gov |

| Fragmentation | Reduced for certain labile analytes (e.g., glycans) | Can be more pronounced | nih.gov |

| Applicability | Broad (oligosaccharides, polymers, proteins, etc.) | Broad, but performance varies | nih.gov |

| Peptide Analysis | Tendency to form multiple alkali adducts | Generally produces singly protonated ions | nih.gov |

| Background Noise | Generally reduced in the low-mass region | Can interfere with the analysis of small molecules | researchgate.net |

Comparative Performance Assessments and Hybrid Matrix Formulations

Benchmarking Against Traditional Acidic MALDI Matrices (e.g., 2,5-DHB, α-Cyano-4-hydroxycinnamic Acid)

The ionic liquid matrix 2,5-dihydroxybenzoic acid butylamine (B146782) salt (DHBB) has been systematically evaluated against conventional solid matrices such as 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). Research indicates that DHBB offers distinct advantages, particularly in the analysis of delicate biomolecules.

A primary benefit of DHBB is its ability to minimize the fragmentation of labile analytes like monosialylated glycans and gangliosides. nih.gov Traditional acidic matrices, especially "hard" matrices like CHCA, can induce significant in-source decay, leading to the loss of crucial structural components, such as sialic acid residues. rutgers.edu DHB is considered a "softer" or "cool" matrix, yet DHBB, as an ionic liquid, further reduces this fragmentation, providing cleaner spectra with intact molecular ions. nih.govnih.gov This characteristic is invaluable for the accurate analysis of glycoproteins and other post-translationally modified proteins. spectroscopyonline.com

Furthermore, the liquid consistency of DHBB contributes to enhanced shot-to-shot reproducibility compared to solid matrices. nih.gov Solid matrices like DHB often form large, heterogeneous crystals, leading to the "sweet spot" phenomenon, where signal intensity varies drastically across the sample spot. nih.gov The homogenous preparation of DHBB overcomes this issue, resulting in more consistent and reliable signal intensities. For instance, the relative standard deviation of intensity values was found to be approximately twice as high for solid DHB compared to the ionic liquid DHBB. nih.gov

While DHBB demonstrates broad applicability, similar to its solid counterpart DHB, for certain analyte classes, traditional matrices may still be preferred. nih.govapmaldi.com For example, CHCA is often favored for low-abundance peptides due to its high ionization efficiency, though it may produce more background signals. spectroscopyonline.com DHBB, conversely, shows a tendency to form multiple alkali adducts with peptides, which can complicate spectral interpretation, making other matrices a better choice for proteomics. nih.gov

Table 1: Performance Comparison of DHBB vs. Traditional Matrices

| Feature | 2,5-Dihydroxybenzoic acid butylamine salt (DHBB) | 2,5-Dihydroxybenzoic acid (DHB) | α-Cyano-4-hydroxycinnamic Acid (CHCA) |

| Analyte Fragmentation | Minimal, preserves fragile modifications (e.g., sialylation). nih.gov | "Soft" ionization, less fragmentation than CHCA. rutgers.edunih.gov | "Hard" ionization, can cause significant fragmentation. rutgers.edu |

| Reproducibility | High shot-to-shot reproducibility due to homogenous crystallization. nih.gov | Prone to "sweet spots" due to heterogeneous, needle-shaped crystals. nih.gov | Forms small, homogenous crystals, yielding good resolution. rutgers.edu |

| Optimal Analytes | Oligosaccharides, polymers, monosialylated glycans. nih.gov | Glycoproteins, glycans, peptides. rutgers.edu | Peptides in the lower mass range, phosphopeptides. rutgers.edu |

| Limitations | Tendency to form multiple alkali adducts with peptides. nih.gov | Inhomogeneous crystal formation can hinder automated analysis. nih.gov | High background noise from matrix clusters in the low mass range. spectroscopyonline.com |

Evaluation Relative to Other Amine-Based Ionic Liquid Matrices

The performance of DHBB has also been assessed in relation to other amine-based ionic liquid matrices (ILMs). These matrices are typically synthesized by combining a standard acidic matrix with an organic amine. Studies comparing DHBB (from DHB and n-butylamine) with other combinations reveal that the choice of both the acid and the amine base is critical to the matrix's performance for specific applications.

In a direct comparison, DHBB was found to be the superior ionic liquid matrix for the analysis of oligosaccharides and polymers like poly(ethylene glycol). nih.gov However, for peptide analysis, α-cyano-4-hydroxycinnamic acid butylamine (CHCAB) was identified as the ILM of choice because DHBB tends to form multiple adduct ions with peptides. nih.gov For high molecular weight proteins, such as immunoglobulins, 3,5-dimethoxycinnamic acid triethylamine (B128534) (SinTri) provided the best results. nih.gov

Research into the effect of the amine type used with DHB for oligosaccharide analysis showed that n-butylamine (forming DHBB) improved performance compared to other bases like pyridine (B92270), aniline, and N,N-dimethylaniline. researchgate.net This highlights the specific synergy between the 2,5-dihydroxybenzoic acid core and the butylamine counter-ion for glycan analysis.

Table 2: Comparative Efficacy of Amine-Based Ionic Liquid Matrices

| Ionic Liquid Matrix | Abbreviation | Optimal Analyte Class | Key Performance Characteristics |

| This compound | DHBB | Oligosaccharides, Polymers, Glycans. nih.gov | Reduces fragmentation of sialylated glycans; broad applicability. nih.gov |

| α-Cyano-4-hydroxycinnamic acid butylamine | CHCAB | Peptides. nih.gov | Low tendency to form multiple adducts with peptides. nih.gov |

| 3,5-Dimethoxycinnamic acid triethylamine | SinTri | High molecular weight proteins. nih.gov | Effective for large molecules like IgG. nih.gov |

| Aniline / DHB / Na | - | Sialylated Glycans. nih.gov | Forms amorphous, homogeneous solid surface suitable for automation. nih.gov |

Future Trajectories and Unexplored Research Frontiers

Rational Design and Synthesis of Next-Generation Ionic Liquid Matrix Derivatives

The development of "second generation" ionic liquid matrices is a promising frontier, moving beyond the simple combination of a matrix acid and an organic base to a more rational design approach. nih.gov The goal is to synthesize novel DHBB derivatives with tailored physicochemical properties for specific analytical challenges. This involves the systematic modification of both the anionic and cationic components of the ILM. nih.gov

Anion Modification: The 2,5-dihydroxybenzoic acid (DHB) core can be chemically modified. Strategies include altering the position of the hydroxyl groups or introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) onto the aromatic ring. These changes can influence the matrix's UV absorption, acidity, and interaction with the analyte, potentially enhancing ionization efficiency for specific molecule classes.

Cation Modification: The butylamine (B146782) cation plays a crucial role in the matrix's properties. Research has shown that both the proton affinity and the pKa of the cation significantly affect the ILM's ability to effectively ionize an analyte. nih.gov By replacing butylamine with other primary, secondary, or tertiary amines, or even quaternary ammonium ions with varying alkyl chain lengths and structures, new derivatives can be created. This allows for fine-tuning of properties such as viscosity, vacuum stability, and the matrix's ability to solubilize different analytes. For instance, N,N-diisopropylethylammonium and N-isopropyl-N-methyl-t-butylammonium have been identified as effective cations in other ILM systems for analyzing proteins and peptides. nih.gov

Computational approaches, such as ensemble deep learning and molecular modeling, are emerging as powerful tools for the inverse design of ionic liquids. elsevierpure.com These methods can predict the physical properties of hundreds of thousands of potential cation-anion pairs, dramatically narrowing the spectrum of candidates for experimental validation and accelerating the discovery of novel, high-performance DHBB derivatives. elsevierpure.com

| Design Strategy | Component to Modify | Target Property | Potential Outcome |

|---|---|---|---|

| Functional Group Addition | Anion (DHB core) | UV Absorbance, Acidity | Enhanced ionization for specific analyte classes |

| Isomeric Variation | Anion (DHB core) | Crystal Lattice, Acidity | Improved performance for different molecule types (e.g., lipids) |

| Cation Substitution | Cation (Amine) | Proton Affinity, pKa, Viscosity | Optimized ionization, improved analyte solubility |

| Computational Screening | Cation-Anion Pair | Multiple Physical Properties | Rapid identification of novel ILM candidates |

Integration of DHBB-based Matrices with Emerging Mass Spectrometry Platforms

The unique properties of DHBB and its next-generation derivatives make them ideal candidates for integration with emerging mass spectrometry platforms, particularly in the realm of chemical imaging.

Mass Spectrometry Imaging (MSI): MALDI-MSI is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. A major challenge with conventional crystalline matrices is the formation of "hot spots" and inhomogeneous crystal patterns, which hampers reproducibility and quantitative accuracy. nih.gov Ionic liquid matrices like DHBB overcome this by forming a homogenous sample preparation, leading to more uniform ion intensities across the sample surface. This has been successfully demonstrated for imaging oligosaccharides in plant tissues and phospholipids in mouse brain and liver sections using DHBB or similar ILMs. researchgate.netnih.govacs.org Future work will focus on integrating rationally designed DHBB derivatives that offer superior ionization for specific lipids, metabolites, or drug compounds, thereby enabling more sensitive and detailed molecular imaging of complex biological systems.

Ambient Ionization Mass Spectrometry (AIMS): Techniques like Desorption Electrospray Ionization (DESI) and Paper Spray Ionization (PSI) allow for the direct analysis of samples in their native environment with minimal preparation. scispace.comnih.gov While not a traditional application, the properties of ILMs could be harnessed in novel AIMS workflows. The high vacuum stability and analyte solubilizing power of DHBB derivatives could be used for in situ sample extraction and pre-concentration on a surface prior to analysis. mdpi.com For example, a DHBB-based ILM could be micro-dispensed onto a biological surface to selectively extract and stabilize labile analytes before being directly interrogated by an ambient ionization source, potentially coupling the benefits of ILMs with the speed and versatility of AIMS.

Expansion of Research Applications Beyond Current Analytical Paradigms

The future utility of DHBB-based matrices extends beyond simply identifying and quantifying biomolecules. Their unique chemical nature as both a solvent and a matrix opens doors to novel applications in functional and dynamic studies.

In situ Enzymatic Assays: A key demonstration of DHBB's potential was its use to directly screen an enzymatic reaction. The desialylation of sialylactose by sialidase was successfully performed in an aqueous solution of DHBB, and the reaction mixture was subsequently analyzed directly by MALDI-MS without any purification steps. nih.gov This pioneering work highlights the possibility of using DHBB derivatives as "reaction-compatible" matrices. Future research could expand this concept to a wide range of enzyme systems, creating a platform for high-throughput screening of enzyme activity, inhibitor efficacy, and reaction kinetics directly within the MALDI matrix environment. This approach significantly reduces sample handling and analysis time.

Biosensing and Pathogen Detection: Novel ionic liquid matrices have been designed for the selective biosensing of pathogenic bacteria lysates. nih.gov These matrices can effectively ionize bacterial toxins and other biomarkers directly from a cell suspension, eliminating the need for extensive separation or pretreatment. nih.gov Rationally designed DHBB derivatives could be developed to target specific classes of bacterial lipids or proteins, leading to rapid and sensitive MALDI-MS-based pathogen identification platforms.

Analysis of Labile and Complex Molecules: DHBB has proven effective in reducing the fragmentation of sensitive molecules like monosialylated glycans and gangliosides. nih.gov This "soft" ionization capability can be further exploited. Next-generation DHBB matrices could be designed to analyze other challenging analytes, such as highly sulfated glycosaminoglycans or fragile non-covalent protein complexes, which are often difficult to analyze with conventional matrices. nih.gov This would provide critical insights into biological systems where these labile molecules play a central role.

常见问题

Q. What is the role of 2,5-dihydroxybenzoic acid butylamine salt in MALDI-TOF-MS, and how does it enhance analyte detection?

Methodological Answer: This compound functions as an ionic liquid matrix in MALDI-TOF-MS, improving analyte desorption/ionization efficiency by reducing crystal heterogeneity and enhancing vacuum stability. It is particularly effective for biomolecules like peptides, proteins, and carbohydrates. To use it:

Q. How should researchers prepare and store this compound for MALDI-MS experiments?

Methodological Answer:

- Preparation: Use HPLC-grade solvents (≥98% purity) to avoid contaminants. Pre-warm the matrix solution to 37°C if solubility issues arise.

- Storage: Keep the solid matrix in a desiccator at 4°C to prevent hygroscopic degradation. Prepare working solutions fresh or store at -20°C for ≤1 week to avoid solvent evaporation or matrix decomposition .

Q. For which classes of analytes is this matrix most suitable?

Methodological Answer: It is optimized for polar, low-molecular-weight compounds (e.g., oligosaccharides, lipids) and hydrophilic peptides. Studies demonstrate superior performance for gangliosides and glycans compared to traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA). When analyzing complex mixtures, combine with 10 mM ammonium citrate to suppress alkali adducts .

Advanced Research Questions

Q. How can experimental parameters (e.g., solvent composition, matrix-to-analyte ratio) be optimized for specific analyte classes?

Methodological Answer:

- Solvent Optimization: Test binary/ternary solvent systems (e.g., acetone/chloroform/water for lipids) to balance solubility and crystallization. For hydrophobic proteins, add 0.1% trifluoroacetic acid (TFA) to enhance protonation.

- Matrix-to-Analyte Ratio: Use a 500:1 molar ratio for peptides (<5 kDa) and 1000:1 for proteins (>10 kDa). For carbohydrates, increase the ratio to 2000:1 to compensate for low ionization efficiency.

- Validate parameters using control standards (e.g., angiotensin I for peptides) and adjust based on signal-to-noise ratios .

Q. How should researchers address contradictions in signal intensity when using this matrix across different experimental setups?

Methodological Answer: Contradictions often arise from:

- Laser Energy Variability: Calibrate the laser fluence to 10–20% above the ionization threshold. Use a nitrogen laser (337 nm) for consistent results.

- Sample Morphology: If signal heterogeneity occurs, employ a recrystallization step using ethanol vapor or a solvent overlay (e.g., 90% isopropanol).

- Matrix Aging: Replace aged matrix batches (>6 months old) to avoid oxidized byproducts that quench signals. Cross-validate results with DHB/aniline matrices to isolate matrix-specific effects .

Q. What advantages does this matrix offer over other ionic liquid matrices (e.g., DHB/aniline) in quantitative MALDI-MS?

Methodological Answer:

- Reduced Background Noise: The butylamine moiety suppresses matrix cluster ions (e.g., m/z <500 Da), enhancing low-mass analyte detection.

- Improved Salt Tolerance: Tolerates up to 100 mM NaCl in biological samples, reducing the need for extensive desalting.

- Quantitative Reproducibility: Achieve RSD <15% for lipid quantification by spiking with an isotopically labeled internal standard (e.g., d₃-palmitic acid).

Comparative studies show a 2–3× signal increase for sulfated oligosaccharides compared to DHB/DMA matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。